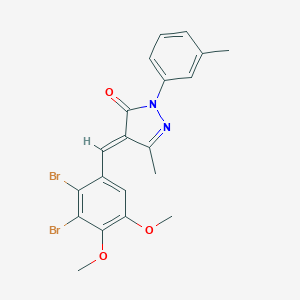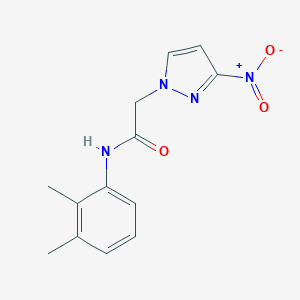![molecular formula C26H29NO5S B331736 ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331736.png)
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
The synthesis of ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the furoyl intermediate: This involves the reaction of 5-[(4-ethylphenoxy)methyl]-2-furoic acid with appropriate reagents to form the furoyl intermediate.
Coupling with the benzothiophene derivative: The furoyl intermediate is then coupled with a benzothiophene derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
2-((4-ethylphenoxy)methyl)benzonitrile: This compound shares a similar phenoxy group but differs in its overall structure and properties.
2-((4-ethylphenoxy)methyl)benzoylthioureas: These compounds have similar phenoxy and benzoyl groups but contain a thiourea moiety, which imparts different chemical and biological properties.
2-((4-ethylphenoxy)ethyl)-N-(substituted-phenylcarbamothioyl)-benzamides: These compounds also share structural similarities but differ in their specific functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.
Eigenschaften
Molekularformel |
C26H29NO5S |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
ethyl 2-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H29NO5S/c1-4-17-7-9-18(10-8-17)31-15-19-11-13-21(32-19)24(28)27-25-23(26(29)30-5-2)20-12-6-16(3)14-22(20)33-25/h7-11,13,16H,4-6,12,14-15H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
KYBQTWXBXOSEPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331654.png)
![N,N-dibenzyl-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B331655.png)
![2-(2-chloro-5-iodophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331656.png)


![4-[3-bromo-5-ethoxy-4-({4-nitrobenzyl}oxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331661.png)
![4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331664.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331666.png)

![4-[3-ethoxy-4-({3-nitrobenzyl}oxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331672.png)
![4-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331673.png)
![5,7-dibromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B331674.png)
![(4Z)-4-{4-[(3-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B331675.png)
![4-{4-[(3-fluorobenzyl)oxy]-3,5-diiodobenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331676.png)
